N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide
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Overview
Description
N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide is a complex organic compound with a unique structure that combines a benzamide core with a pyrrolidinone ring and a methylsulfamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzamide Core: This step involves the reaction of 4-aminobenzamide with an appropriate acylating agent under controlled conditions.
Introduction of the Pyrrolidinone Ring: The benzamide intermediate is then reacted with a suitable reagent to introduce the 2-oxopyrrolidin-1-yl group.
Addition of the Methylsulfamoyl Group: Finally, the compound is treated with a methylsulfamoylating agent to complete the synthesis.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring or the sulfonamide group.
Substitution: The benzamide core allows for electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the pyrrolidinone ring or sulfonamide group.
Substitution: Various substituted benzamide derivatives.
Scientific Research Applications
N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-3-(methylsulfamoyl)prop-2-en-1-yl]-4-(2-oxopyrrolidin-1-yl)benzamide: shares similarities with other benzamide derivatives and sulfonamide-containing compounds.
N-(2-oxo-1-pyrrolidinyl)benzamide: Lacks the methylsulfamoyl group.
N-(methylsulfamoyl)benzamide: Lacks the pyrrolidinone ring.
Uniqueness
The unique combination of the benzamide core, pyrrolidinone ring, and methylsulfamoyl group in this compound provides distinct chemical and biological properties that are not found in other similar compounds. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(E)-3-(methylsulfamoyl)prop-2-enyl]-4-(2-oxopyrrolidin-1-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S/c1-16-23(21,22)11-3-9-17-15(20)12-5-7-13(8-6-12)18-10-2-4-14(18)19/h3,5-8,11,16H,2,4,9-10H2,1H3,(H,17,20)/b11-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIBRIKNBCMNWDA-QDEBKDIKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C=CCNC(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNS(=O)(=O)/C=C/CNC(=O)C1=CC=C(C=C1)N2CCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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